Crystal structure and X-ray diffraction of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Crystal structure and X-ray diffraction of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde
An In-Depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific single-crystal X-ray diffraction data for 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde is not publicly available in the Cambridge Structural Database (CSD) or other reviewed literature at the time of this writing.[1][2] This guide, therefore, presents a comprehensive and exemplary framework for its structural elucidation. The methodologies, anticipated results, and structural discussions are based on established crystallographic principles and data from closely related compounds.[3][4]
Introduction: Unveiling the Solid-State Architecture of a Novel Pyrrole Derivative
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous antibacterial, anti-inflammatory, and anticancer agents.[5][6] The title compound, 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde, is a synthetic intermediate of significant interest, combining the versatile pyrrole-2-carbaldehyde moiety with a substituted nitrophenyl ring.[7][8][9][10] Its molecular structure, particularly the interplay between the electron-withdrawing nitro group and the electron-donating methoxy group, suggests the potential for unique electronic and steric properties that could be exploited in drug design.
A definitive understanding of this compound's three-dimensional structure is paramount for elucidating structure-activity relationships. Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for providing precise atomic coordinates, bond lengths, bond angles, and insights into the intermolecular interactions that govern the crystal packing.[11] This guide provides a detailed protocol and prospective analysis of the crystal structure of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
Methodology: From Synthesis to Structural Elucidation
Synthesis and Crystal Growth: A Pathway to High-Quality Single Crystals
The synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde can be approached through several established routes for N-aryl pyrrole formation.[12] A plausible and efficient method involves the condensation of 2-methoxy-5-nitroaniline with a suitable pyrrole precursor.
Exemplary Synthetic Protocol:
-
To a solution of pyrrole-2-carbaldehyde in N,N-dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.
-
Stir the resulting mixture for 30 minutes to form the sodium salt of the pyrrole.
-
Add a solution of 1-fluoro-2-methoxy-5-nitrobenzene in DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the title compound.
High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.[11]
Crystal Growth Protocol:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane).
-
Gently warm the solution to ensure complete dissolution.
-
Filter the hot solution to remove any particulate matter.
-
Loosely cover the container and allow the solvent to evaporate slowly at room temperature over several days.
-
Harvest well-formed, single crystals for X-ray analysis.
Single-Crystal X-ray Diffraction: Data Collection and Structure Refinement
The determination of the crystal structure would follow a standardized workflow.[11]
Data Collection and Refinement Protocol:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
Data collection is performed on a single-crystal X-ray diffractometer, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
The crystal is maintained at a low temperature (e.g., 100 K or 296 K) to minimize thermal vibrations.
-
The structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Anticipated Results and Discussion: A Glimpse into the Molecular and Supramolecular Structure
Based on the analysis of related structures, we can anticipate the key structural features of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde.[3][4]
Exemplary Crystallographic Data
The following table presents a plausible set of crystallographic parameters for the title compound, constructed for illustrative purposes based on similar molecules.
| Parameter | Exemplary Value |
| Chemical Formula | C₁₂H₁₀N₂O₄ |
| Formula Weight | 246.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~12.5 |
| b (Å) | ~7.0 |
| c (Å) | ~13.0 |
| β (°) | ~105 |
| Volume (ų) | ~1100 |
| Z | 4 |
| Calculated Density (g/cm³) | ~1.49 |
| R-factor | < 0.05 |
Molecular Geometry: Conformation and Electronic Effects
The most significant conformational feature is expected to be the dihedral angle between the pyrrole ring and the 2-methoxy-5-nitrophenyl ring. In related structures, this angle is often substantial, ranging from 75° to 84°, to minimize steric hindrance between the two rings.[3][4] The methoxy group is likely to be nearly coplanar with the phenyl ring to maximize resonance stabilization. The nitro group may be slightly twisted out of the plane of the phenyl ring.[4][13]
The bond lengths within the molecule will reflect the electronic nature of the substituents. The C-N bonds of the nitro group are expected to be short, indicative of its strong electron-withdrawing character. The C-O bonds of the methoxy group will also exhibit partial double bond character.
Caption: Molecular structure of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
Supramolecular Assembly: The Role of Intermolecular Interactions
The crystal packing is anticipated to be stabilized by a network of weak intermolecular interactions.[14][15][16] Given the presence of the nitro and carbaldehyde groups, C-H···O hydrogen bonds are highly probable.[4] The aromatic rings may participate in π-π stacking interactions, further stabilizing the crystal lattice.[3] The nature and strength of these interactions will dictate the overall supramolecular architecture.
Caption: Potential intermolecular interactions in the crystal lattice.
Conclusion: A Foundation for Future Research
This guide provides a comprehensive, albeit prospective, analysis of the crystal structure of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde. The detailed methodologies and anticipated structural features offer a solid foundation for future experimental work on this and related compounds. The elucidation of its precise solid-state structure will be invaluable for understanding its chemical properties and for the rational design of new therapeutic agents.
References
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Sirajuddin, M., Ali, S., & Tahir, M. N. (2012). 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2282. [Link]
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Tahir, M. N., et al. (2011). 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1473. [Link]
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PubChem. (n.d.). 1-(2-methoxy-5-nitrophenyl)-1h-pyrrole-2,5-dione. Retrieved from [Link]
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Gandhi, M., et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Current Organic Synthesis, 15(5), 629-664. [Link]
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Malerba, G., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2603. [Link]
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ResearchGate. (n.d.). 1-(2-Methoxyphenyl)-1H-pyrrole-2, 5-dione. Retrieved from [Link]
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NextSDS. (n.d.). 1-(2-METHOXY-5-NITROPHENYL)-1H-PYRROLE-2-CARBALDEHYDE. Retrieved from [Link]
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CCDC. (n.d.). Access Structures. Retrieved from [Link]
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re3data.org. (2026). Cambridge Structural Database. Retrieved from [Link]
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The Chemical Crystallography Group. (n.d.). Crystallography Resources. Retrieved from [Link]
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Iovu, M. S., et al. (2022). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531. [Link]
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Zhao, Z., et al. (2013). Synergy between Twisted Conformation and Effective Intermolecular Interactions: Strategy for Efficient Mechanochromic Luminogens with High Contrast. Advanced Materials, 25(20), 2837-2843. [Link]
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The Royal Society of Chemistry. (n.d.). CheckCIF. Retrieved from [Link]
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Krygowski, T. M., et al. (2016). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Molecules, 21(3), 364. [Link]
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Mohamed, S. K., et al. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in a Cocrystal with 1,3-bis(4-Methoxyphenyl)prop-2-en-1-one and Dimethylformamide Solvate. Crystals, 12(5), 659. [Link]
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Hamed, S. A., et al. (2020). A Novel Synthesis, Molecular Structure by X-ray Diffraction of 5-Nitro-2,4,6-Triphenylhexahydropyrimidine, and Some it's Derivatives. Systematic Reviews in Pharmacy, 11(12), 1731-1740. [Link]
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NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. Retrieved from [Link]
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Spackman, M. A., & Gavezzotti, A. (2014). Intermolecular interactions in molecular crystals: what's in a name?. Faraday Discussions, 177, 9-22. [Link]
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